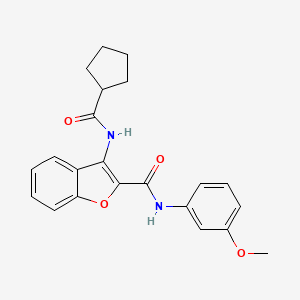
3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as CP-153, is a synthetic compound that belongs to the benzofuran class of compounds. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells. This compound has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Mecanismo De Acción
3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. This compound has been shown to activate the CB2 receptor and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have anti-tumor activity in various cancer cell lines. In addition, it has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific targeting of immune cells. However, one limitation is that it may not be suitable for use in certain animal models, as the expression of the CB2 receptor can vary between species.
Direcciones Futuras
There are several potential future directions for the study of 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. Additionally, further studies are needed to fully understand the anti-tumor activity of this compound and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 3-(cyclopentanecarboxamido)benzoic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-bromo-5-hydroxybenzofuran to yield the final product.
Aplicaciones Científicas De Investigación
3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. In preclinical studies, it has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor activity. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-16-10-6-9-15(13-16)23-22(26)20-19(17-11-4-5-12-18(17)28-20)24-21(25)14-7-2-3-8-14/h4-6,9-14H,2-3,7-8H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTBZUPQBXROKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

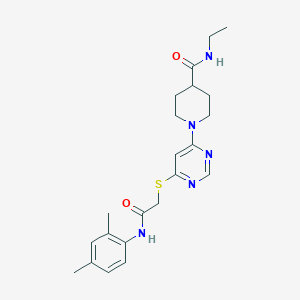

![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2950909.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)
![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)
![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)
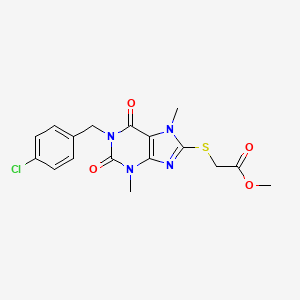
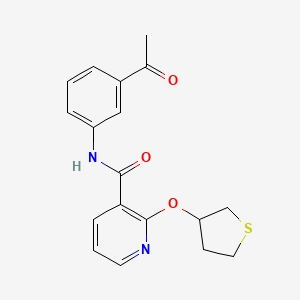
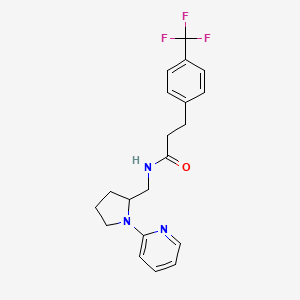
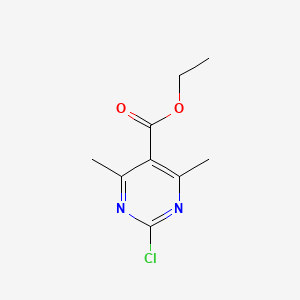
![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2950921.png)
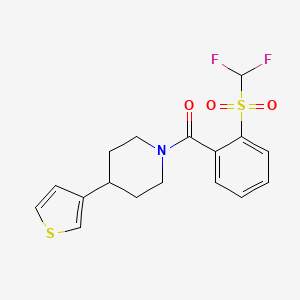
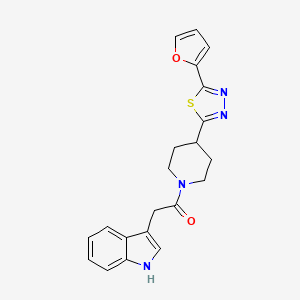
![(E)-3-(3-nitrostyryl)imidazo[1,5-a]pyridine](/img/structure/B2950926.png)